![molecular formula C14H16O6 B5759083 methyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoate CAS No. 57369-96-7](/img/structure/B5759083.png)
methyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoate
Overview
Description
Methyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoate, also known as methyl diacetoxymethyl-2,4-dimethylbenzoate, is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry. This compound is widely used in scientific research for its potential therapeutic applications and has shown promising results in various studies. In
Mechanism of Action
The mechanism of action of methyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoate 2,4-bis(acetyloxy)-3,6-dimethyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoatebenzoate involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the COX enzyme, methyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoate 2,4-bis(acetyloxy)-3,6-dimethyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoatebenzoate reduces the production of prostaglandins, resulting in its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
Methyl 2,4-bis(acetyloxy)-3,6-dimethyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoatebenzoate has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces the expression of COX-2, which is responsible for the production of prostaglandins in response to inflammation. In addition, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
Methyl 2,4-bis(acetyloxy)-3,6-dimethyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoatebenzoate has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. It also exhibits potent anti-inflammatory and analgesic effects, making it an ideal candidate for the study of inflammation and pain. However, its use in lab experiments is limited by its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of methyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoate 2,4-bis(acetyloxy)-3,6-dimethyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoatebenzoate. One area of interest is its potential use in the treatment of Alzheimer's disease. It has been shown to reduce the levels of amyloid-β (Aβ) peptides, which are known to play a role in the pathogenesis of Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs. Further studies are needed to determine its safety and efficacy in humans.
Conclusion
Methyl 2,4-bis(acetyloxy)-3,6-dimethyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoatebenzoate is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry. It exhibits potent anti-inflammatory, analgesic, and antitumor properties and has shown promising results in various studies. Its mechanism of action involves the inhibition of the COX enzyme, resulting in the reduction of prostaglandin production. Its use in lab experiments is limited by its potential toxicity and the need for further studies to determine its safety and efficacy. However, it has several potential therapeutic applications and future directions for further research.
Synthesis Methods
The synthesis of methyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoate 2,4-bis(acetyloxy)-3,6-dimethyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoatebenzoate involves the reaction of 2,4-dimethyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoatebenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting intermediate product, 2,4-bis(acetyloxy)-3,6-dimethyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoatebenzoic acid, is then esterified with methanol to obtain the final product, methyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoate 2,4-bis(acetyloxy)-3,6-dimethyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoatebenzoate. This synthesis method has been well established and is widely used in the production of this compound.
Scientific Research Applications
Methyl 2,4-bis(acetyloxy)-3,6-dimethyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoatebenzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. In addition, it has been investigated for its potential use in the treatment of various diseases such as cancer, arthritis, and Alzheimer's disease.
properties
IUPAC Name |
methyl 2,4-diacetyloxy-3,6-dimethylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6/c1-7-6-11(19-9(3)15)8(2)13(20-10(4)16)12(7)14(17)18-5/h6H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYSKVJOBMTXIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC)OC(=O)C)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358132 | |
Record name | Benzoic acid, 2,4-bis(acetyloxy)-3,6-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57369-96-7 | |
Record name | Methyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57369-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,4-bis(acetyloxy)-3,6-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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